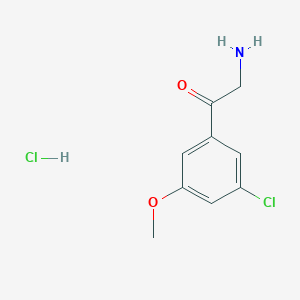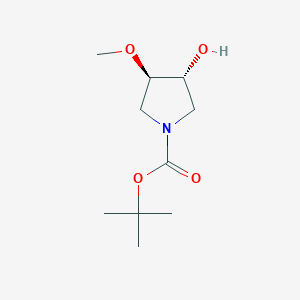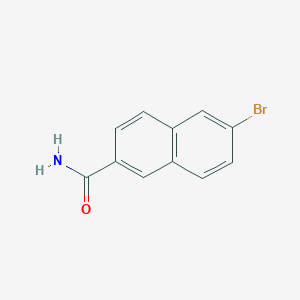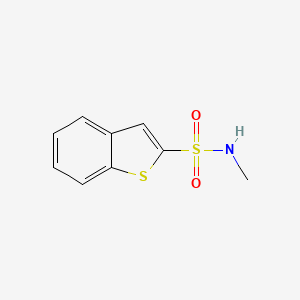![molecular formula C9H13N3O B2659042 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2197892-53-6](/img/structure/B2659042.png)
2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown potential in acting as antagonists at NMDA receptor sites, demonstrating significant anticonvulsant activities in models like audiogenic DBA/2 mice. This suggests their utility in neurological research, especially concerning excitatory amino acid receptors and the development of treatments for conditions like epilepsy (Gaoni et al., 1994).
Antimicrobial Applications
Compounds derived from this compound have shown promising antimicrobial activities. Specifically, certain indole-containing derivatives evaluated against a panel of pathogenic strains of bacteria and yeast have displayed strong antimicrobial properties. This opens avenues for the compound's application in the development of new antimicrobial agents, highlighting its importance in combating infectious diseases (Behbehani et al., 2011).
Antitumor and Antimitotic Applications
Research on cytokinin-derived cyclin-dependent kinase inhibitors has identified compounds related to this compound, such as olomoucine, that exhibit strong inhibitory effects on p34cdc2/cyclin B kinase. These findings suggest the compound's derivatives could be pivotal in the development of new antitumor and antimitotic drugs, offering a new class of medications for cancer treatment (Havlícek et al., 1997).
Chemical Synthesis and Polymerization
This compound derivatives have been utilized in the synthesis of various heterocyclic substances, displaying significant roles in chemical synthesis, including the formation of cyclobutane rings through photo-polymerization. This process is of particular interest in material science for creating novel polymers and materials with potential applications in various industries (Sasada et al., 1971).
Expanding the Genetic Alphabet
The derivatives of this compound have been explored for their potential to expand the genetic alphabet. These studies focus on incorporating such derivatives as base analogs into oligonucleotides, aiming at creating nonstandard base pairs with unique hydrogen bonding patterns. This research holds significant promise for genetic engineering and synthetic biology, offering tools for the design of novel genetic sequences with enhanced functionalities (von Krosigk & Benner, 2004).
Propriétés
IUPAC Name |
2-[(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-10-5-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRDYLZIBNDESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)




![2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2658966.png)

![Lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2658969.png)
![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)
![2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2658975.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)



